molecular formula C12H20O3 B14509998 Acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol CAS No. 62823-75-0

Acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol

Cat. No.: B14509998
CAS No.: 62823-75-0
M. Wt: 212.28 g/mol
InChI Key: TWGPSRDXSUJYTB-UHFFFAOYSA-N
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Description

Acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol is a chemical compound that belongs to the class of organic compounds known as acyclic monoterpenoids. This compound is characterized by the presence of an acetic acid moiety and a 7-methyl-3-methylideneocta-1,6-dien-1-ol structure. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol typically involves the acetylation of 7-methyl-3-methylideneocta-1,6-dien-1-ol. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-3-methylideneocta-1,6-dien-1-ol: This compound lacks the acetic acid moiety but shares a similar core structure.

    Acetic acid;3-methylideneocta-1,6-dien-1-ol: This compound has a similar structure but with a different substitution pattern.

Uniqueness

Acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol is unique due to the presence of both the acetic acid moiety and the 7-methyl-3-methylideneocta-1,6-dien-1-ol structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62823-75-0

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol

InChI

InChI=1S/C10H16O.C2H4O2/c1-9(2)5-4-6-10(3)7-8-11;1-2(3)4/h5,7-8,11H,3-4,6H2,1-2H3;1H3,(H,3,4)

InChI Key

TWGPSRDXSUJYTB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=C)C=CO)C.CC(=O)O

Origin of Product

United States

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